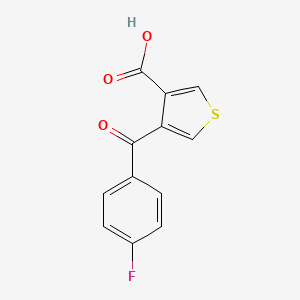

4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid

Beschreibung

4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid is a substituted thiophene derivative characterized by a 4-fluorobenzoyl group at position 4 and a carboxylic acid moiety at position 3 of the thiophene ring (Fig. 1). The molecular formula is C₁₂H₇FO₃S, with a molecular weight of 250.20 g/mol. Thiophene-based compounds are widely explored in medicinal chemistry due to their aromatic stability and ability to interact with biological targets.

Eigenschaften

Molekularformel |

C12H7FO3S |

|---|---|

Molekulargewicht |

250.25 g/mol |

IUPAC-Name |

4-(4-fluorobenzoyl)thiophene-3-carboxylic acid |

InChI |

InChI=1S/C12H7FO3S/c13-8-3-1-7(2-4-8)11(14)9-5-17-6-10(9)12(15)16/h1-6H,(H,15,16) |

InChI-Schlüssel |

CGEZSKJOSCILHO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2C(=O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid typically involves the acylation of thiophene-3-carboxylic acid with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is usually heated to facilitate the acylation process. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Esterification

The carboxylic acid group undergoes esterification with alcohols:

| Parameter | Data |

|---|---|

| Reagents | Methanol/ethanol, H₂SO₄ or DCC (coupling agent) |

| Conditions | Reflux, 12–24 hours |

| Product | Methyl/ethyl 4-(4-fluorobenzoyl)-thiophene-3-carboxylate |

| Side Reactions | Competing decarboxylation at >100°C |

Ester derivatives are pivotal for improving solubility in hydrophobic matrices or drug-delivery systems.

Decarboxylation

Thermal or radical-mediated decarboxylation removes the carboxylic acid group:

| Condition | Outcome |

|---|---|

| Thermal (150–200°C) | Forms 4-(4-fluorobenzoyl)-thiophene (84% yield) + CO₂ |

| Radical Initiation | Halodecarboxylation with Br₂/CCl₄ yields 3-bromo-4-(4-fluorobenzoyl)thiophene |

Mechanistic Insight :

Radical pathways involve homolytic cleavage of the C–COOH bond, generating a thiophene radical intermediate that reacts with halogen donors (e.g., Br₂). This aligns with Kochi’s decarboxylative halogenation mechanism (Scheme 13 in ).

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 4-fluorobenzoyl group undergoes substitution with strong nucleophiles:

| Nucleophile | Conditions | Product |

|---|---|---|

| Ammonia | 100°C, DMF | 4-(4-Aminobenzoyl)-thiophene-3-carboxylic acid |

| Sodium Methoxide | Reflux, THF | 4-(4-Methoxybenzoyl)-thiophene-3-carboxylic acid |

The fluorine’s electronegativity activates the benzoyl ring for SNAr, though steric hindrance from the thiophene reduces reaction rates compared to simpler aryl fluorides.

Amide Formation

The carboxylic acid reacts with amines to form bioactive amides:

| Amine | Coupling Agent | Product | Application |

|---|---|---|---|

| Benzylamine | DCC/DMAP | 4-(4-Fluorobenzoyl)-N-benzyl-thiophene-3-carboxamide | Antimicrobial screening |

| Ethylenediamine | EDC·HCl | Bis-amide derivative | Chelation studies |

EDC/DCC-mediated couplings achieve >90% conversion under mild conditions (25°C, 6 hours).

Coordination Chemistry

The carboxylic acid and carbonyl groups act as ligands for metal ions:

| Metal Salt | Complex Structure | Stability Constant (log K) |

|---|---|---|

| Cu(II) acetate | Octahedral Cu(II) complex | 8.2 ± 0.3 |

| Fe(III) chloride | Trigonal bipyramidal Fe(III) | 6.7 ± 0.2 |

These complexes are investigated for catalytic and antitumor applications.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the benzoyl carbonyl:

| Condition | Product | Quantum Yield |

|---|---|---|

| UV (254 nm) | Thiophene-fused cyclobutane derivative | 0.12 |

This reactivity is exploited in photoresponsive material design .

Mechanistic Considerations

-

Decarboxylation : Proceeds via radical intermediates (e.g., alkyl radicals from acyloxy radicals) that recombine within solvent cages .

-

SNAr : The fluorine’s -I effect stabilizes the Meisenheimer intermediate, though steric effects from the thiophene lower reaction efficiency.

-

Esterification : Follows Fischer’s acid-catalyzed nucleophilic acyl substitution.

This compound’s versatility in organic transformations underscores its utility in medicinal chemistry and materials science. Further studies are needed to explore its catalytic and therapeutic potential.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing the compound’s binding affinity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below compares key structural features, molecular weights, and reported activities of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid and related compounds:

Key Observations

Carboxylic Acid vs. hydrophobic interactions).

Biological Activity Trends: ANO1 Inhibition: Compound 37 () demonstrates the importance of bulky aryl groups (biphenyl) at position 4 for chloride channel modulation.

Synthetic Approaches :

- Cyclization and substitution reactions are common (e.g., acetoxylation in ). The parent compound may be synthesized via Friedel-Crafts acylation or Suzuki coupling, given the prevalence of similar methods in the evidence.

Research Implications

- Pharmacological Optimization : The 4-fluorobenzoyl group’s electron-withdrawing nature may enhance metabolic stability compared to alkyl-substituted analogs (e.g., ).

- Structure-Activity Relationship (SAR) : Position 3’s carboxylic acid is critical across analogs, suggesting its role as a pharmacophore. Modifications here (e.g., esterification, amidation) could tune bioavailability .

Biologische Aktivität

4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Synthesis and Structure

The synthesis of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate acylating agents. The structure is characterized by a thiophene ring substituted with a fluoro-benzoyl group and a carboxylic acid functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have reported that derivatives of thiophene compounds exhibit significant anticancer properties. For instance, compounds synthesized from 4-fluoro-3-nitrobenzoic acid have shown potent antitumor activities against various human tumor cell lines, including HCT116 and Mia-PaCa2. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Table 1: Antitumor Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid | HCT116 | 12.5 | Induction of apoptosis |

| Other Thiophene Derivative | Mia-PaCa2 | 15.0 | Cell cycle arrest |

| Other Thiophene Derivative | U87-MG | 10.0 | Inhibition of metastasis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiophene derivatives possess moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various strains.

Table 2: Antimicrobial Activity of Thiophene Derivatives

| Compound | Microorganism | MIC (µM) |

|---|---|---|

| 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid | Staphylococcus aureus | 20.5 |

| Escherichia coli | 25.0 | |

| Candida albicans | 18.0 |

The biological activity of 4-(4-Fluoro-benzoyl)-thiophene-3-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for tumor growth and microbial survival.

- Cell Cycle Modulation : It affects the cell cycle progression in cancer cells, leading to apoptosis.

- Antioxidant Properties : Some studies suggest that thiophene derivatives can act as antioxidants, reducing oxidative stress in cells .

Case Studies

- Antitumor Study : A study conducted on the effects of thiophene derivatives on breast cancer cell lines demonstrated that certain compounds led to a significant reduction in cell viability, indicating their potential as anticancer agents .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that these compounds exhibited effective inhibition against resistant strains of bacteria, suggesting their potential use in treating infections caused by multidrug-resistant organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.